Cycloclavine
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Overview
Description
Cycloclavine is a natural product found in Ipomoea hildebrandtii with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Cycloclavine, a clavine-type Ergot alkaloid, is known for its unique pentacyclic skeleton. Researchers Netz and Opatz (2016) developed a short convergent route to synthesize racemic this compound in just eight linear steps, highlighting the alkaloid's unique structural features and potential for chemical synthesis (Netz & Opatz, 2016).
Biosynthesis Insights
- Yan and Liu (2019) explored the biosynthesis of this compound, focusing on the enzyme Aj_EasH from Aspergillus japonicus. Their study revealed unique aspects of cyclopropyl ring formation in this compound biosynthesis, contributing to the understanding of its complex molecular structure (Yan & Liu, 2019).
Biological Evaluation and Potential Applications
- McCabe and Wipf (2018) conducted the first total synthesis of natural (+)-cycloclavine, revealing significant stereospecificity and unique binding profiles on CNS receptors when compared to other substances like LSD and psilocin. This suggests potential therapeutic applications for this compound in the field of neuroscience (McCabe & Wipf, 2018).
Ergot Alkaloid Diversity
- Jakubczyk et al. (2015) discovered the biosynthetic pathway of this compound, which includes the formation of a unique cyclopropyl moiety. Their research demonstrated the feasibility of heterologous expression of complex alkaloids like this compound, which is significant for understanding the diversity and potential applications of ergot alkaloids (Jakubczyk et al., 2015).
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1 |
InChI Key |
ZWJHDICNUKHUGE-FVQBIDKESA-N |
Isomeric SMILES |
C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Canonical SMILES |
CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Synonyms |
cycloclavine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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